3-(Butylamino)propionitrile

Lipophilicity Log P Drug Discovery

Researchers often face synthesis failures when substituting in-class nitrile-amine analogs without verifying their distinct physicochemical properties. 3-(Butylamino)propionitrile (CAS 693-51-6) resolves this risk with quantifiable differentiation: - Optimized Log P (~0.7-0.9) vs. tert-butyl (~1.7) for superior aqueous-phase nucleophilic additions and phase-transfer catalysis. - CNS-lead-like pKa (8.70) and Log P profile support SAR exploration in neurotransmitter pathway modulation. - Solid-state form (m.p. 48.5-49.5 °C) enables purification by recrystallization, reducing costly chromatography.

Molecular Formula C7H14N2
Molecular Weight 126.2 g/mol
CAS No. 693-51-6
Cat. No. B1266221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Butylamino)propionitrile
CAS693-51-6
Molecular FormulaC7H14N2
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESCCCCNCCC#N
InChIInChI=1S/C7H14N2/c1-2-3-6-9-7-4-5-8/h9H,2-4,6-7H2,1H3
InChIKeyFPGVMJDQNJEAJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Butylamino)propionitrile (CAS 693-51-6) Product Specifications and Basic Characteristics


3-(Butylamino)propionitrile (CAS 693-51-6) is an organic nitrile derivative characterized by a butylamino group attached to a propionitrile backbone, with molecular formula C₇H₁₄N₂ and molecular weight of 126.20 g/mol [1]. It is a building block and intermediate in organic synthesis, valued for its dual amine and nitrile functionality which imparts distinct reactivity and physicochemical properties relative to other in-class compounds .

Workflow Organic synthesis intermediate with dual amine/nitrile reactivity
Selection n-Butyl substituent provides distinct lipophilicity and basicity profile
Use Context Heterocycle synthesis, ligand design, and reactions requiring H-bond donor capacity

3-(Butylamino)propionitrile Substitution Risks: Why In-Class Analogs Are Not Interchangeable


While 3-(butylamino)propionitrile shares its nitrile and amine core with several analogs, direct substitution without empirical verification can undermine experimental outcomes due to divergent physicochemical and structural properties. For instance, the linear n-butyl substituent in the target compound confers a specific lipophilicity (Log P ~0.7–0.9) and pKa (~8.7) that differ substantially from tert-butyl (Log P ~1.7) or dibutyl (Log P >3) analogs [1]. These differences impact solubility, reactivity in nucleophilic addition and alkylation reactions, and biological target engagement. Procurement based solely on functional group similarity is therefore not scientifically defensible; the quantitative evidence below defines where this specific compound provides verifiable differentiation.

Lipophilicity profile

n-Butyl vs. tert-butyl or dibutyl analogs may shift solubility and phase partitioning.

Physical state

Solid at ambient vs. liquid di-n-butyl analog may affect handling and purification workflows.

Basicity and H-bonding

Secondary amine (higher basicity, H-bond donor) vs. tertiary analogs may alter reactivity and interaction profiles.

3-(Butylamino)propionitrile Comparative Performance Data: Key Differentiation vs. Closest Analogs


Lipophilicity Comparison: 3-(Butylamino)propionitrile vs. 3-(tert-Butylamino)propionitrile

3-(Butylamino)propionitrile (CAS 693-51-6) exhibits a computed Log P of 0.7 to 0.9, significantly lower than the 1.68 reported for its tert-butyl analog (CAS 21539-53-7) [1][2]. This difference reflects the reduced steric bulk and distinct electronic character of the n-butyl group, which enhances aqueous solubility and influences partitioning behavior in biphasic reaction systems.

Lipophilicity vs. tert-butyl analog
Reported
Log P 0.7–0.9 vs 1.68
~0.7–1.0 units lower
Lower lipophilicity may support aqueous solubility and reduce nonspecific binding.
Computed values; experimental confirmation advised.
Lipophilicity Log P Drug Discovery Organic Synthesis

Melting Point and Physical State Differentiation: 3-(Butylamino)propionitrile vs. 3-(Di-n-butylamino)propionitrile

3-(Butylamino)propionitrile is a solid at room temperature with a reported melting point of 48.5–49.5 °C . In contrast, 3-(di-n-butylamino)propionitrile (CAS 25726-99-2) is a liquid with a boiling point of 120 °C at 10 mmHg and a density of 0.8513 g/cm³, due to the increased aliphatic content and lack of hydrogen bond donor capability . The solid state of the target compound simplifies handling, storage, and purification by crystallization, whereas the liquid analog may require alternative processing.

Physical state vs. di-n-butyl analog
Data to verify
Solid, m.p. 48.5–49.5 °C
Liquid analog: b.p. 120 °C/10 mmHg
Ambient solid form may facilitate precise weighing and recrystallization.
Verify physical state and purity independently.
Physical State Melting Point Formulation Synthesis

Acid-Base Behavior: 3-(Butylamino)propionitrile vs. 3-(Di-n-butylamino)propionitrile

The target compound possesses a secondary amine moiety with a predicted pKa of 8.70 ± 0.19, indicating moderate basicity . The tertiary amine analog, 3-(di-n-butylamino)propionitrile, has a predicted pKa of 8.32 ± 0.50 . This ~0.4 unit higher pKa for the target implies greater availability of the free base at physiological pH, which can affect nucleophilicity and binding interactions in medicinal chemistry contexts.

Basicity vs. di-n-butyl analog
Data to verify
pKa 8.70 vs 8.32
~0.38 units more basic
Higher pKa may shift neutral amine fraction, influencing permeability and reactivity.
Computational predictions; verify experimentally.
pKa Basicity Reaction Conditions Nucleophilicity

Hydrogen Bond Donor Capability: 3-(Butylamino)propionitrile vs. Tertiary Amine Analogs

3-(Butylamino)propionitrile possesses one hydrogen bond donor (the secondary amine NH) and two hydrogen bond acceptors (the nitrile nitrogen and the amine nitrogen) [1]. This enables intermolecular hydrogen bonding that is absent in tertiary amine analogs like 3-(di-n-butylamino)propionitrile (0 H-bond donors). The presence of a donor site increases water solubility and facilitates purification via normal-phase chromatography or crystallization.

H-bond donor vs. tertiary analogs
Reported
1 hydrogen bond donor
Tertiary amine analogs: 0 HBD
Donor capability may assist in purification, solubility, and supramolecular interactions.
Binding and solubility effects are system-dependent.
Hydrogen Bonding Solubility Chromatography Binding

Optimal Use Cases for 3-(Butylamino)propionitrile: Guided by Quantitative Differentiation


Synthesis of N-Alkylated Heterocycles in Aqueous or Biphasic Media

The lower Log P of 3-(butylamino)propionitrile (~0.7–0.9) compared to its tert-butyl analog (Log P ~1.68) [1] makes it a superior choice for reactions requiring partial water solubility, such as aqueous-phase nucleophilic additions or phase-transfer catalysis. Its intermediate lipophilicity ensures adequate solubility while maintaining reactivity with hydrophobic substrates.

Medicinal Chemistry Campaigns Targeting Neurological Receptors

The compound's moderate lipophilicity and specific pKa (8.70) align with the physicochemical property ranges (Log P <5, pKa 6–9) often sought for CNS-active small molecules [2]. Its structural features have been implicated in preliminary studies exploring neurotransmitter pathway modulation [3], making it a rational starting point for SAR exploration.

Preparation of Crystalline Intermediates via Recrystallization

The solid-state nature of 3-(butylamino)propionitrile (m.p. 48.5–49.5 °C) allows for purification via recrystallization from common solvents, a significant advantage over liquid analogs. This is particularly valuable in multi-step syntheses where intermediate purity is critical, as it minimizes the need for costly chromatographic purification.

Development of Chiral Ligands and Organocatalysts

The presence of a secondary amine nitrogen provides a handle for chiral derivatization. The hydrogen bond donor capacity [4] of 3-(butylamino)propionitrile enables its use in the design of bifunctional organocatalysts or ligands that rely on hydrogen bonding for substrate activation or stereocontrol.

Application
Selection Property
Validation Focus
Aqueous/biphasic heterocycle synthesis
Reported intermediate lipophilicity
Solubility and phase-transfer evaluation
Neurological receptor ligand research
CNS drug-like property profile
Lipophilicity and basicity alignment
Crystalline intermediate purification
Ambient solid form
Recrystallization reproducibility
Chiral ligand/organocatalyst design
Secondary amine H-bond donor
Derivatization and catalytic screening

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